molecular formula C21H23N3O2S3 B15084502 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B15084502
M. Wt: 445.6 g/mol
InChI Key: IZBFUQDQMKKPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfur-containing heterocyclic molecules featuring a 1,3,4-thiadiazole core substituted with sulfanyl groups and an acetamide moiety. The structure includes a 4-methoxybenzylsulfanyl group at position 5 of the thiadiazole ring and a 2,4,6-trimethylphenyl (mesityl) group attached to the acetamide nitrogen.

Properties

Molecular Formula

C21H23N3O2S3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H23N3O2S3/c1-13-9-14(2)19(15(3)10-13)22-18(25)12-28-21-24-23-20(29-21)27-11-16-5-7-17(26-4)8-6-16/h5-10H,11-12H2,1-4H3,(H,22,25)

InChI Key

IZBFUQDQMKKPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The compound is synthesized through multi-step protocols involving:

  • Thiadiazole ring formation via cyclization reactions

  • Sulfanyl group introduction through nucleophilic substitution or thiol-disulfide exchange

  • Acetamide functionalization via condensation reactions

A representative synthesis pathway (inferred from ) includes:

StepReaction TypeReagents/ConditionsPurpose
1CyclizationH<sub>2</sub>S, H<sub>2</sub>SO<sub>4</sub> (acidic conditions)Form 1,3,4-thiadiazole core
2Sulfanyl group attachment4-Methoxybenzyl thiol, base (e.g., KOH)Introduce aromatic sulfanyl moiety
3Acetamide couplingEDC/HOBt, acetonitrile, RTAttach N-(2,4,6-trimethylphenyl) group

Sulfanyl Group Reactivity

The dual sulfanyl (–S–) groups exhibit three primary reaction types:

ReactionConditionsProducts/OutcomesEvidence Source
Oxidation H<sub>2</sub>O<sub>2</sub>, acidicSulfoxide or sulfone derivativesAnalogous to
Alkylation Alkyl halides, base (e.g., NaH)Thioether derivativesInferred from
Nucleophilic substitution Electrophiles (e.g., R–X)Displacement of –S– groups with new R groups

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core undergoes:

ReactionConditionsOutcomesSource
Electrophilic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at electron-deficient positionsAnalogous to
Ring-opening Strong bases (e.g., NaOH)Formation of thiolate intermediates

Acetamide Functional Group Reactions

The N-(2,4,6-trimethylphenyl)acetamide moiety participates in:

ReactionConditionsProductsSource
Hydrolysis HCl/H<sub>2</sub>O, reflux2,4,6-Trimethylaniline + acetic acid
Condensation Carbodiimides (e.g., EDC), HOBtPeptide-like adducts

Reaction Conditions and Optimization

Critical parameters for controlled reactivity:

  • Temperature : 0–25°C for sulfanyl group stability

  • pH : Neutral to slightly basic (pH 7–9) to prevent thiadiazole ring decomposition

  • Atmosphere : Inert gas (N<sub>2</sub> or Ar) to avoid oxidation of –S– groups

Analytical Monitoring of Reactions

TechniqueApplicationExample Data
HPLC Purity assessment post-synthesisRetention time: 8.2 min (C18 column)
TLC Reaction progress trackingR<sub>f</sub> = 0.45 (EtOAc/hexane 3:7)
<sup>1</sup>H NMR Structural confirmationδ 2.25 ppm (s, 3H, –SCH<sub>2</sub>–)

Biological Activity and Reactivity Implications

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its in situ reactivity:

  • Enzyme inhibition : Thiadiazole sulfides act as protease inhibitors via –S– coordination to metal ions

  • Metabolic oxidation : Hepatic conversion to sulfoxide metabolites (CYP450-mediated)

Stability and Degradation Pathways

ConditionDegradation PathwayProducts Identified
Acidic hydrolysis Cleavage of acetamide bond2,4,6-Trimethylaniline
UV exposure Radical-mediated –S– bond scissionDisulfide byproducts

Scientific Research Applications

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs differ primarily in the substituents on the acetamide nitrogen and the thiadiazole ring. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Acetamide N-Substituent) Thiadiazole Substituents
Target Compound C₂₄H₂₅N₃O₂S₃* ~507.7 g/mol 2,4,6-Trimethylphenyl 4-Methoxybenzylsulfanyl
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide C₂₄H₂₁N₃O₃S₃ 495.63 g/mol 4-Phenoxyphenyl 4-Methoxybenzylsulfanyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide C₂₄H₂₀ClF₃N₃O₂S₃ ~577.0 g/mol 2-Chloro-5-(trifluoromethyl)phenyl 4-Methoxybenzylsulfanyl
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide C₁₉H₁₄ClF₃N₃O₂S₂ ~499.9 g/mol 4-Chlorophenoxy 4-(Trifluoromethyl)benzylsulfanyl

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Lipophilicity: The mesityl group in the target compound enhances lipophilicity compared to the 4-phenoxyphenyl (logP ~3.8) or 4-chlorophenoxy (logP ~3.5) groups in analogs . This may improve membrane permeability but reduce aqueous solubility.

Steric Considerations: The mesityl group introduces significant steric hindrance, which could limit binding to narrow enzymatic pockets compared to less bulky substituents like 4-phenoxyphenyl .

Bioactivity Inference: Analogs with trifluoromethyl (e.g., ) or chlorophenoxy groups exhibit enhanced pesticidal activity in preliminary studies, likely due to increased stability and target affinity . The absence of such groups in the target compound may shift its activity profile toward non-pesticidal applications.

Metabolic Stability: The methoxy group on the benzylsulfanyl moiety (common to all compounds) may slow oxidative metabolism, extending half-life compared to non-methoxy analogs [[3]–[5]].

Biological Activity

The compound 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of 1,3,4-thiadiazole known for its diverse biological activities. This article provides an in-depth examination of its biological properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O2S2
  • Molecular Weight : 398.53 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism of action is believed to involve the disruption of bacterial cell walls and inhibition of essential metabolic processes.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays demonstrated that compounds similar to the target compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . The proposed mechanisms include apoptosis induction and inhibition of key enzymes involved in cancer cell metabolism.

3. Anti-inflammatory Effects

Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is crucial for developing treatments for inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of thiadiazole derivatives has been confirmed through various assays. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems . Such properties are beneficial in preventing oxidative damage associated with chronic diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural features. Modifications in the side chains and functional groups can enhance or diminish their efficacy. For example:

  • Substituents on the thiadiazole ring can affect binding affinity to biological targets.
  • Lipophilicity plays a crucial role in cellular uptake and bioavailability.

Table 1 summarizes some key findings related to the biological activities of various thiadiazole derivatives:

CompoundActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-715
Compound BAntimicrobialS. epidermidis10
Compound CAnti-inflammatory--
Compound DAntioxidant--

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines. The results indicated that modifications leading to increased lipophilicity resulted in enhanced cytotoxicity against MCF-7 cells .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the thiadiazole ring improved antibacterial activity significantly compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving sequential substitution reactions is typical for thiadiazole-acetamide derivatives. For example:

  • Step 1 : Thiolation of 1,3,4-thiadiazole precursors using 4-methoxybenzyl thiol under basic conditions (e.g., KOH/DMF, 60–80°C) .
  • Step 2 : Acetamide coupling via nucleophilic substitution with 2,4,6-trimethylphenylamine, optimized using coupling agents like EDCI/HOBt in dichloromethane .
  • Critical factors : Temperature, solvent polarity, and stoichiometric ratios of sulfanyl donors significantly affect yield. For instance, excess thiolating agents can lead to byproducts like disulfides .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^13C-NMR are essential for confirming the thiadiazole backbone and substituents. Key signals include:
  • Thiadiazole C-S protons (~δ 3.5–4.5 ppm) .
  • Aromatic protons from the 2,4,6-trimethylphenyl group (δ 6.8–7.2 ppm) .
  • FT-IR : Confirm sulfanyl (C-S, ~650–750 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups .
  • LC-MS : High-resolution MS (ESI+) validates molecular weight (e.g., calculated [M+H]+: 502.12 g/mol) .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤2% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion without destabilizing biological systems .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding affinity in biological targets?

  • Methodology :

  • DFT calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., sulfur atoms in thiadiazole for nucleophilic attacks) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on π-π stacking with trimethylphenyl and hydrogen bonding via acetamide .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodology :

  • Dose-response profiling : Conduct assays across a wide concentration range (nM–µM) to identify therapeutic windows .
  • Pathway-specific assays : Use siRNA knockdown or inhibitors to isolate mechanisms (e.g., NF-κB vs. MAPK pathways) .
  • Meta-analysis : Compare structural analogs (e.g., triazoloquinoline derivatives) to identify substituent-dependent trends .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, pH, and reagent flow rates .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests solid-state stability) .

Methodological Considerations from Evidence

  • Synthetic Protocols : , and 11 highlight multi-step routes with thiolation and amidation as critical steps.
  • Computational Modeling : (ICReDD’s quantum chemical methods) and 9 (docking studies) provide frameworks for reactivity prediction.
  • Data Validation : and emphasize statistical rigor in experimental design to resolve contradictions.
  • Safety : mandates strict PPE protocols for handling toxic intermediates (e.g., thiomorpholine derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.